4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a Schiff base compound known for its unique chemical structure and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a combination of a dimethoxyphenyl group, a pyridyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can inhibit the activity of metalloenzymes, leading to various biological effects. Additionally, the Schiff base structure allows the compound to interact with nucleophilic sites in biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its combination of a dimethoxyphenyl group, a pyridyl group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar Schiff bases .
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c1-26-17-8-11-19(27-2)15(13-17)14-22-16-6-9-18(10-7-16)28(24,25)23-20-5-3-4-12-21-20/h3-14H,1-2H3,(H,21,23) |
InChI Key |
GFCVUXLITSJSNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.